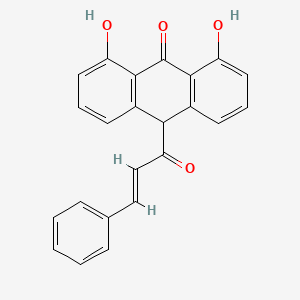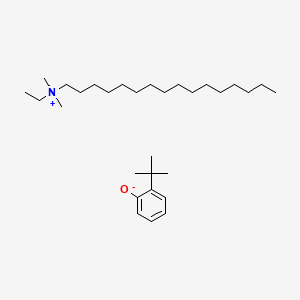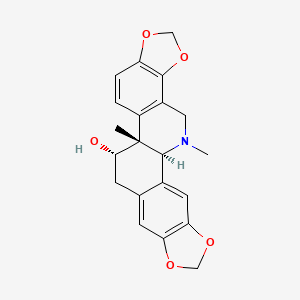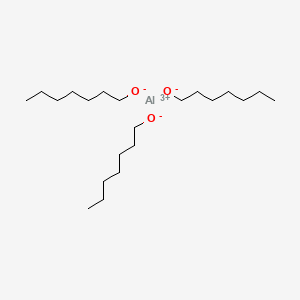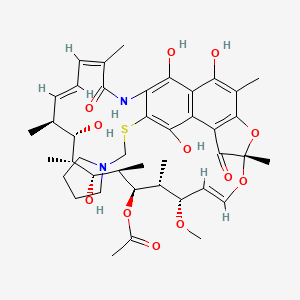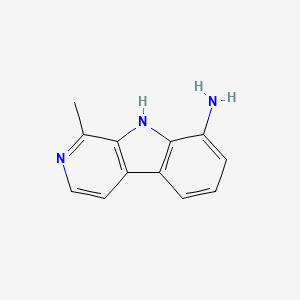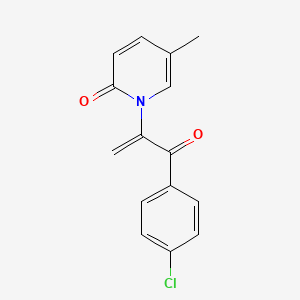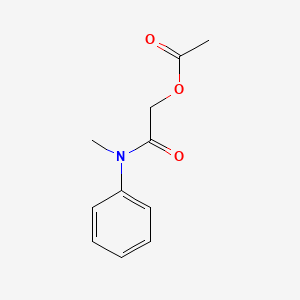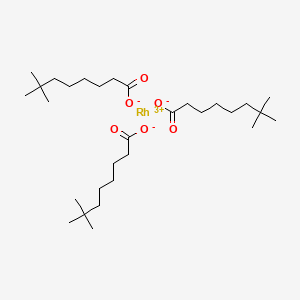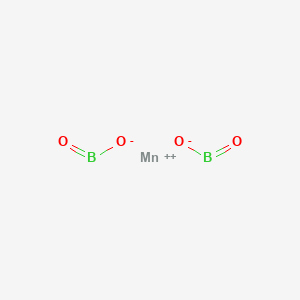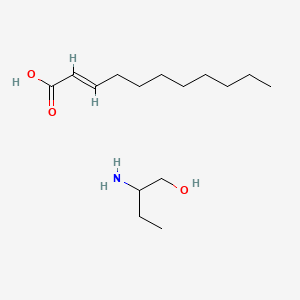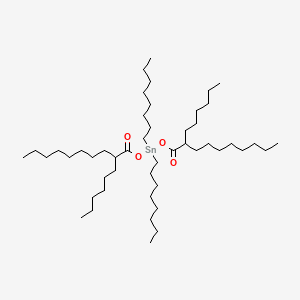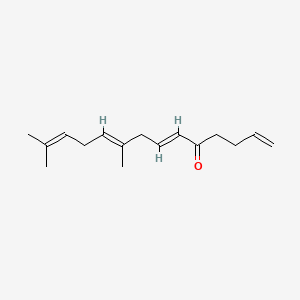
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is an organic compound with the molecular formula C16H24O It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by a series of dehydration and reduction reactions to form the desired compound. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the double bonds and the ketone group.
Industrial Production Methods
In an industrial setting, the production of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
1,6,9,12-Tetradecatetraen-5-one: Lacks the 9,13-dimethyl groups, resulting in different chemical properties and reactivity.
1,6,9,12-Tetradecatetraen-5-ol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.
1,6,9,12-Tetradecatetraen-5-al:
Uniqueness
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is unique due to its specific arrangement of double bonds and the presence of the 9,13-dimethyl groups. These structural features contribute to its distinct chemical properties and make it a valuable compound for various research applications.
特性
CAS番号 |
72927-82-3 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
(6E,9E)-9,13-dimethyltetradeca-1,6,9,12-tetraen-5-one |
InChI |
InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-10,13H,1,6-7,11-12H2,2-4H3/b13-8+,15-10+ |
InChIキー |
CDQMGJIMWCZPBY-LFLKHMTOSA-N |
異性体SMILES |
CC(=CC/C=C(\C)/C/C=C/C(=O)CCC=C)C |
正規SMILES |
CC(=CCC=C(C)CC=CC(=O)CCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


